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5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine

Cat. No.: B14031531
M. Wt: 285.16 g/mol
InChI Key: ZQEHLTJYNGNYDO-UHFFFAOYSA-N
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Description

Historical Context of Thiazole (B1198619) Chemistry Research

The study of thiazole chemistry has a long and distinguished history, dating back to the pioneering work of chemists in the 19th century. The groundwork for this field was substantially laid by Arthur Hantzsch and August Hofmann. eurekaselect.comresearchgate.netijper.org The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. ijper.orgresearchgate.net

Following these initial discoveries, the field expanded significantly, with notable contributions from researchers like Marston T. Bogert and his colleagues who further explored the synthesis and properties of various thiazole derivatives. researchgate.net Another key figure, W. H. Mills, established the importance of the thiazole ring in cyanine dyes, which found critical applications as photographic sensitizers. researchgate.net This historical progression highlights a continuous academic interest in thiazoles, driven by their fascinating chemistry and the potential to create novel molecular architectures.

Structural Features and General Reactivity Profiles of Thiazol-2-amines

The thiazol-2-amine scaffold possesses a unique combination of structural features that dictate its chemical behavior. The core of the molecule is a five-membered thiazole ring, an aromatic heterocycle containing both sulfur and nitrogen atoms. nih.gov This aromaticity provides the ring with a degree of stability, yet it also features distinct sites of reactivity.

The 2-amino group is a key functional moiety that significantly influences the electronic properties and reactivity of the thiazole ring. It can participate in tautomerism, existing in equilibrium between the amino form and an imino form (thiazol-2(3H)-imine). researchgate.net This characteristic affects its reactivity in various chemical transformations.

The reactivity of the thiazole ring in 2-aminothiazoles is well-documented:

Electrophilic Substitution: The thiazole ring is susceptible to electrophilic attack. Halogenation, for instance, typically occurs at the C5-position, which is activated by the electron-donating amino group at the C2-position.

Reactivity of the Amino Group: The exocyclic amino group behaves as a typical nucleophile and can be readily acylated, alkylated, or used in diazotization reactions, allowing for a wide range of derivatizations. mdpi.comnih.gov

Metal-Catalyzed Cross-Coupling: The C-H bonds of the thiazole ring, particularly at the C2 position, can be activated for direct arylation reactions. Furthermore, halogenated thiazoles are excellent substrates for various cross-coupling reactions like Suzuki and Heck couplings. nih.gov

These reactivity profiles make thiazol-2-amines exceptionally versatile synthons in the construction of more complex molecules.

Rationale for Academic Investigation into the 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine Scaffold

The specific compound, this compound, presents a compelling subject for academic research due to the strategic placement of several functional groups on its scaffold. Its structure is a confluence of reactive sites, making it a valuable intermediate for synthetic chemists.

The rationale for its investigation can be broken down into several key aspects:

Synthetic Handle for Cross-Coupling: The bromine atom on the phenyl ring is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, etc.), enabling the synthesis of a diverse library of compounds from a single precursor.

Multiple Derivatization Sites: The presence of the 2-amino group on the thiazole ring provides another site for chemical modification. This allows for the sequential or orthogonal functionalization of the molecule, a key strategy in combinatorial chemistry and the synthesis of complex target molecules.

Building Block for Fused Heterocycles: The 2-aminothiazole (B372263) moiety can be used as a precursor for the synthesis of fused heterocyclic systems, such as imidazo[2,1-b]thiazoles, through reactions involving the ring nitrogen and the exocyclic amino group. mdpi.com

The combination of these features makes this compound a highly versatile and valuable building block in organic synthesis, providing a strong impetus for its academic study.

Below is a table summarizing the key structural features and their implications for research.

Structural FeaturePositionImplication for Academic Research
2-Amino GroupThiazole Ring (C2)Nucleophilic site for derivatization; enables formation of fused ring systems.
Bromo GroupPhenyl Ring (C2')Key functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).
Methoxy (B1213986) GroupPhenyl Ring (C5')Electron-donating group that modulates the electronic properties and reactivity of the scaffold.
Thiazole RingCore ScaffoldAromatic heterocycle with distinct reactivity, serving as a stable core for building complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2OS B14031531 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2OS

Molecular Weight

285.16 g/mol

IUPAC Name

5-(2-bromo-5-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9BrN2OS/c1-14-6-2-3-8(11)7(4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13)

InChI Key

ZQEHLTJYNGNYDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=CN=C(S2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 2 Bromo 5 Methoxyphenyl Thiazol 2 Amine

Evolution of 2-Aminothiazole (B372263) Core Synthesis

The 2-aminothiazole moiety is a prevalent scaffold in medicinal chemistry, and its synthesis has been a subject of extensive research. The evolution of its synthesis from classical methods to more efficient modern techniques is central to the preparation of complex derivatives like 5-(2-bromo-5-methoxyphenyl)thiazol-2-amine.

Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains one of the most fundamental and widely used methods for the preparation of thiazole rings. The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component.

The general mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Adaptations of the Hantzsch Synthesis:

Over the years, numerous adaptations have been developed to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. These include:

Solvent-Free Conditions: Reactions can be conducted under solvent-free conditions, often with microwave irradiation, to reduce reaction times and simplify purification.

Microwave-Assisted Synthesis: The use of microwave heating can dramatically accelerate the reaction, leading to higher yields in shorter time frames compared to conventional heating. researchgate.net

Acidic Conditions: Performing the Hantzsch synthesis under acidic conditions can influence the regioselectivity of the reaction, particularly when using substituted thioureas. bldpharm.com

Microreactor Systems: The use of heated microreactors allows for precise control over reaction conditions, leading to improved yields and conversions. ijcce.ac.ir

For the synthesis of this compound, the Hantzsch reaction would involve the condensation of 2-bromo-1-(2-bromo-5-methoxyphenyl)ethanone with thiourea.

Table 1: Comparison of Hantzsch Synthesis Adaptations
AdaptationKey FeaturesTypical ConditionsAdvantages
ClassicalCondensation in a solventReflux in ethanol (B145695) or methanolWell-established, versatile
Microwave-AssistedRapid heatingSolvent-free or in a polar solventReduced reaction times, higher yields researchgate.net
Acid-CatalyzedUse of strong acidsHCl in ethanolCan alter regioselectivity bldpharm.com

One-Pot Multicomponent Reactions for Thiazole Formation

One-pot multicomponent reactions (MCRs) have gained significant attention as they offer a more efficient and atom-economical approach to complex molecules by combining multiple reaction steps in a single flask without isolating intermediates. For the synthesis of 2-aminothiazoles, MCRs typically involve the in situ generation of the α-haloketone from an acetophenone (B1666503), followed by its reaction with thiourea.

A common one-pot approach for a compound like this compound would start with 2-bromo-5-methoxyacetophenone. This starting material can be halogenated at the α-position, and then condensed with thiourea in the same reaction vessel. researchgate.netchemicalbook.com

Key Features of One-Pot Syntheses:

In Situ Halogenation: Reagents like N-bromosuccinimide (NBS), iodine, or copper(II) bromide are often used to generate the α-haloketone intermediate directly from the corresponding acetophenone. nanobioletters.com

Catalysis: Various catalysts, including Lewis acids and solid-supported catalysts, can be employed to promote the reaction and improve yields.

Green Chemistry: Many one-pot procedures are designed to use environmentally benign solvents like water or to be performed under solvent-free conditions. nanobioletters.com

Table 2: Common Reagents in One-Pot 2-Aminothiazole Synthesis
Starting MaterialHalogenating AgentThioamide SourceCatalyst/Solvent System
Substituted AcetophenoneIodine researchgate.netchemicalbook.comThioureaEthanol, DMF
Substituted AcetophenoneN-Bromosuccinimide (NBS) nanobioletters.comThioureaβ-cyclodextrin in water nanobioletters.com
Substituted AcetophenoneCopper(II) BromideThioureaEthyl acetate

Targeted Construction of the 2-Bromo-5-methoxyphenyl Subunit

The synthesis of this compound is critically dependent on the prior construction of the appropriately substituted phenyl precursor. This involves the synthesis of a suitable haloketone that can be cyclized to form the desired thiazole.

Synthesis of Precursor Haloketones and Their Derivatization

The key precursor for the Hantzsch synthesis of the target molecule is an α-haloketone derived from 2-bromo-5-methoxyacetophenone. The synthesis of this acetophenone can be achieved through various aromatic substitution reactions. A common route involves the Friedel-Crafts acylation of 4-bromo-1-methoxybenzene.

Once 2-bromo-5-methoxyacetophenone is obtained, it needs to be halogenated at the α-position to the carbonyl group to form 2-bromo-1-(2-bromo-5-methoxyphenyl)ethanone. This α-bromination can be achieved using various brominating agents.

Common Brominating Agents for α-Bromination:

Bromine (Br₂): Often used in a solvent like acetic acid or methanol.

N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used with a radical initiator or acid catalyst.

Copper(II) Bromide (CuBr₂): Can be used for the direct bromination of ketones.

The reaction of 4-methoxyacetophenone with cupric bromide has been shown to produce 2-bromo-1-(4-methoxyphenyl)ethanone, a similar transformation that can be applied to the 2-bromo-5-methoxyacetophenone substrate.

Preparation of Functionalized Thioamides for Condensation

In the context of synthesizing this compound, the simplest thioamide, thiourea, is required. Thiourea is a commercially available and inexpensive reagent. However, for the synthesis of more complex 2-substituted aminothiazoles, functionalized thioureas are necessary. These can be prepared through the reaction of amines with isothiocyanates.

Catalytic Strategies in the Synthesis of this compound

While the core synthesis of the thiazole ring is often achieved through condensation reactions, modern catalytic methods offer advanced strategies for the formation and functionalization of such heterocyclic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While not typically used for the initial construction of the thiazole ring in a Hantzsch-type synthesis, they are highly valuable for the further functionalization of a pre-formed thiazole. For instance, a 2-amino-5-bromothiazole could be coupled with a boronic acid (Suzuki coupling) or other organometallic reagents to introduce various substituents at the 5-position.

A more direct catalytic approach involves the palladium-catalyzed C-H arylation of a 2-aminothiazole at the C5 position with an aryl iodide. This method could potentially be used to introduce the 2-bromo-5-methoxyphenyl group onto a pre-existing 2-aminothiazole ring, offering an alternative synthetic route.

Homogeneous and Heterogeneous Catalysis (e.g., NEt3, Iodine, Magnetic Nanocatalysts)

Catalysis is central to modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. tandfonline.com Both homogeneous and heterogeneous catalysts have been successfully applied to the synthesis of 2-aminothiazole derivatives, which can be extrapolated to the targeted synthesis of this compound.

Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in thiazole synthesis. Iodine is a classic and effective catalyst for Hantzsch-type reactions. It facilitates the in situ α-iodination of the ketone precursor, 2-bromo-5-methoxyacetophenone, to generate the reactive α-iodoketone intermediate. benthamdirect.comnih.gov This is followed by condensation with thiourea. The use of catalytic amounts of iodine is advantageous as it simplifies product purification by minimizing side products compared to stoichiometric use. benthamdirect.com Some protocols enhance this process by using a co-catalyst, such as a Cu(II) salt, which allows for the continuous regeneration of iodine from iodide, enabling multiple catalytic cycles. benthamdirect.comresearchgate.net Basic catalysts like triethylamine (B128534) (NEt3) are also employed, typically to facilitate the final cyclization and dehydration steps of the condensation reaction.

Heterogeneous Catalysis: Heterogeneous catalysts, existing in a different phase from the reactants, have gained prominence due to their ease of separation and potential for recyclability, aligning with the principles of green chemistry. researchgate.netrsc.org Magnetic nanocatalysts are particularly noteworthy in this domain. researchgate.net These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a stabilizing shell (e.g., silica) and functionalized with active catalytic sites. researchgate.nettandfonline.com

Key advantages of magnetic nanocatalysts include:

Easy Separation: They can be quickly removed from the reaction mixture using an external magnet, eliminating the need for filtration. researchgate.netrsc.org

Reusability: Magnetic catalysts can often be recovered and reused for several cycles without a significant drop in catalytic activity. researchgate.netresearchgate.net

High Surface Area: The nanoscale dimensions provide a large surface area, increasing the number of accessible active sites and enhancing catalytic activity. rsc.org

Examples of such catalysts developed for 2-aminothiazole synthesis include Fe₃O₄@CeO₂, γ-Fe₂O₃@SiO₂@Phen@Cu(II), and complex multifunctional systems like Ca/4-MePy-IL@ZY-Fe₃O₄. tandfonline.comnih.govnanomaterchem.com These catalysts have demonstrated high efficiency, leading to excellent yields and short reaction times. tandfonline.com

Table 1: Comparison of Catalytic Systems in 2-Aminothiazole Synthesis
Catalyst TypeCatalyst ExampleKey AdvantagesTypical ConditionsReference
HomogeneousCu(II)-IodineIn situ generation of α-iodoketone; avoids use of toxic α-halocarbonyls.PEG-400 solvent, moderate to good yields. benthamdirect.comresearchgate.net
HeterogeneousMagnetic Nanocatalyst (e.g., γ-Fe₂O₃@SiO₂@Phen@Cu(II))Excellent yields, short reaction times (5-15 min), easy magnetic separation, recyclable.Ethanol solvent. tandfonline.com
HeterogeneousMagnetic Nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄)High efficiency, recyclable, used with green halogen source (TCCA).Ethanol solvent, 80 °C. nih.govrsc.org

Green Chemistry Approaches in Synthetic Pathways (e.g., Trichloroisocyanuric Acid as Halogen Source)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. bepls.com For the synthesis of this compound, this involves using safer reagents, employing recyclable catalysts, and choosing environmentally benign solvents.

A significant green innovation is the replacement of toxic and hazardous halogenating agents like molecular iodine (I₂) or bromine (Br₂) with safer alternatives. rsc.org Trichloroisocyanuric acid (TCCA) has emerged as a safe, stable, and inexpensive solid reagent that serves as a "green" source of halogen for the in situ α-halogenation of the ketone precursor. nih.govrsc.org

The synthesis of 2-aminothiazoles using TCCA is often performed as a one-pot reaction in the presence of a recyclable magnetic nanocatalyst. nih.govrsc.org This approach combines multiple green chemistry advantages:

Atom Economy: A one-pot synthesis improves efficiency by reducing the need to isolate intermediates. nih.gov

Safer Reagents: TCCA replaces more hazardous traditional halogenating agents. rsc.org

Catalyst Recyclability: The use of magnetic nanocatalysts allows for easy recovery and reuse, reducing waste. nih.govrsc.org

Benign Solvents: These reactions are often carried out in non-toxic solvents like ethanol. nih.gov

This methodology, which combines TCCA with a multifunctional magnetic catalyst, has been classified as a "green chemistry" procedure due to its high efficiency, quick reaction times, and the ease of catalyst separation. nih.govrsc.org

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects and Temperature Regimes

The selection of an appropriate solvent is critical as it can significantly influence reaction rates, yields, and the solubility of reactants and products. For the synthesis of 2-aminothiazoles, polar solvents are generally preferred. solubilityofthings.com

Solvent Selection: Studies on related syntheses have explored a variety of solvents. Ethanol is frequently used, particularly in green chemistry protocols, due to its low toxicity. nih.govrsc.org Polyethylene glycol (PEG-400) has been identified as an effective solvent in some iodine-catalyzed systems, furnishing moderate to good yields. benthamdirect.comresearchgate.net Dimethyl sulfoxide (B87167) (DMSO) has also been used, for instance, with montmorillonite-K10 clay as a catalyst at 80 °C. researchgate.net The choice of solvent can impact the reaction's course and efficiency; for example, in one study, aqueous DMSO proved to be the optimal solvent system. nih.gov

Temperature Control: The reaction temperature is another crucial parameter. Elevated temperatures generally increase reaction rates and the solubility of reagents. solubilityofthings.com However, excessively high temperatures can lead to the formation of unwanted byproducts. The optimal temperature is specific to the chosen catalytic system and solvent. For the synthesis of 2-aminothiazoles using a magnetic nanocatalyst and TCCA in ethanol, a temperature of 80 °C was found to be ideal. nih.govrsc.org In contrast, some methods using ultrasonic irradiation can proceed at lower temperatures, such as 45 °C. researchgate.net

Table 2: Influence of Solvent and Temperature on 2-Aminothiazole Synthesis
Catalyst/Reagent SystemSolventTemperature (°C)Outcome/CommentReference
TCCA & Ca/4-MePy-IL@ZY-Fe₃O₄Ethanol (EtOH)80Optimal condition for high yield. nih.govrsc.org
TCCA & Ca/4-MePy-IL@ZY-Fe₃O₄Methanol (MeOH)RefluxLower yield compared to EtOH. rsc.org
TCCA & Ca/4-MePy-IL@ZY-Fe₃O₄Water (H₂O)80Significantly lower yield. rsc.org
Cu(II)-IodinePEG-400Not specifiedIdentified as the best solvent for this system. benthamdirect.comresearchgate.net
Montmorillonite-K10DMSO80Efficient one-pot synthesis condition. researchgate.net

Stoichiometric Ratio Fine-Tuning and Reaction Kinetics

The molar ratio of the reactants—the ketone precursor (2-bromo-5-methoxyacetophenone), thiourea, and any additional reagents like TCCA—must be carefully controlled to achieve maximum conversion and yield.

Reaction Kinetics: The kinetics of the synthesis are influenced by factors such as catalyst concentration, temperature, and reactant concentrations. Heterogeneous catalysts, particularly nanocatalysts, can significantly accelerate reaction rates due to their high surface area-to-volume ratio, which provides a greater number of active sites for the reaction to occur. rsc.org While detailed kinetic studies for the specific synthesis of this compound are not broadly available, studies on related polymerization reactions of 2-aminothiazole have determined reaction orders with respect to monomer and oxidant concentrations. researchgate.net Such principles underscore the importance of understanding how reactant concentrations affect the reaction rate to achieve efficient and controlled synthesis.

Chemical Transformations and Derivatization Strategies of 5 2 Bromo 5 Methoxyphenyl Thiazol 2 Amine

Reactivity at the Thiazole (B1198619) Amino Group

The exocyclic amino group at the C2 position of the thiazole ring is a primary site for a variety of chemical transformations, including reactions with electrophiles and condensation partners.

Electrophilic Substitution Reactions on Nitrogen

The nitrogen atom of the amino group in 2-aminothiazole (B372263) derivatives readily participates in reactions with various electrophiles. Acylation and alkylation are common strategies to introduce new functional groups at this position, thereby modifying the compound's steric and electronic properties.

Acylation Reactions: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl-2-aminothiazole derivatives. These reactions are typically high-yielding and proceed under mild conditions.

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Derivatives

Acylating AgentBaseSolventProduct StructureReference
Acetyl ChloridePyridineDichloromethane (B109758)N-(thiazol-2-yl)acetamide
Benzoyl ChlorideTriethylamine (B128534)THFN-(thiazol-2-yl)benzamide
Acetic AnhydrideSodium AcetateAcetic AcidN-(thiazol-2-yl)acetamide

Alkylation Reactions: Alkylation of the amino group can be achieved using alkyl halides. The reaction outcome can be influenced by the reaction conditions, with the potential for mono- or di-alkylation. The nucleophilicity of the exocyclic nitrogen makes it a prime target for such modifications.

Condensation Reactions Leading to Imines and Heterocyclic Ring Fusions

The primary amino group of 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine is a key participant in condensation reactions with carbonyl compounds, leading to the formation of imines (Schiff bases). These imines can serve as versatile intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions.

Imine Formation: The reaction with aldehydes and ketones, typically catalyzed by an acid, results in the formation of N-substituted imines. This transformation is a cornerstone in the synthesis of a wide array of derivatives with diverse biological and material science applications.

Further intramolecular reactions of these imine intermediates can lead to the construction of fused heterocyclic rings, expanding the structural diversity of compounds derived from the parent aminothiazole.

Transformations Involving the Bromo-Substituted Phenyl Moiety

The bromine atom on the phenyl ring is a valuable handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions and investigating nucleophilic aromatic substitution pathways.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the phenyl ring of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for creating biaryl structures.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid/EsterPalladium CatalystBaseSolventProduct Type
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol (B145695)/WaterPhenyl-substituted derivative
4-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DioxaneTolyl-substituted derivative
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄TolueneThienyl-substituted derivative

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl derivatives.

Sonogashira Coupling: This methodology enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl derivatives.

Nucleophilic Aromatic Substitution Investigations

While less common than cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNA) can be explored under specific conditions. The presence of the electron-donating methoxy (B1213986) group and the thiazole moiety can influence the reactivity of the aryl bromide towards strong nucleophiles. Such reactions would typically require harsh conditions or the presence of activating groups to proceed efficiently.

Chemical Modifications of the Methoxy Group

The methoxy group on the phenyl ring offers another avenue for chemical modification, primarily through ether cleavage to reveal a phenolic hydroxyl group.

Demethylation: Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly employed to cleave the methyl ether, yielding the corresponding phenol (B47542). This transformation is valuable as it introduces a new functional group that can be further derivatized, for example, through O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions. The resulting phenolic hydroxyl group can also significantly alter the biological activity and physicochemical properties of the molecule.

O-Demethylation and Hydroxylation Studies

The conversion of the methoxy group in this compound to a hydroxyl group is a critical transformation, as the resulting phenolic moiety can serve as a handle for further functionalization or as a key pharmacophoric feature. O-demethylation is a common strategy to achieve this conversion.

One of the most effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr3). chem-station.comcommonorganicchemistry.comnih.gov The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov This process is typically carried out in an inert solvent, such as dichloromethane (DCM), at low temperatures to control the reactivity of BBr3. commonorganicchemistry.com Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the desired phenol, 5-(2-Bromo-5-hydroxyphenyl)thiazol-2-amine.

While direct hydroxylation of the aromatic ring is a less common approach for this specific substrate, it is a known transformation for certain aromatic compounds. google.comgoogle.com However, the presence of the bromine atom and the electron-donating methoxy group would likely lead to a mixture of regioisomers under standard hydroxylation conditions, making selective hydroxylation challenging. Therefore, O-demethylation remains the more strategic and predictable method for introducing a hydroxyl group at this position.

Table 1: O-Demethylation of this compound with BBr3

EntryReagentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1BBr3 (3 equiv.)DCM-78 to rt125-(2-Bromo-5-hydroxyphenyl)thiazol-2-amine85
2BBr3 (2.2 equiv.)DCM0 to rt85-(2-Bromo-5-hydroxyphenyl)thiazol-2-amine78

Note: The data in this table is hypothetical and based on typical yields for similar reactions.

Ether Cleavage Reactions and Subsequent Functionalization

The cleavage of the methyl ether in this compound not only provides the corresponding phenol but also opens avenues for subsequent functionalization of the newly formed hydroxyl group. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.comlibretexts.org This two-step strategy allows for the introduction of a wide variety of substituents, thereby expanding the chemical diversity of the scaffold.

Following the successful O-demethylation to yield 5-(2-Bromo-5-hydroxyphenyl)thiazol-2-amine, the phenolic hydroxyl group can be readily derivatized. For instance, alkylation reactions can be performed using various alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride, to afford a series of new ether derivatives. Acylation with acyl chlorides or anhydrides would yield the corresponding esters. These reactions are generally high-yielding and allow for the introduction of diverse functional groups that can modulate the lipophilicity, steric profile, and hydrogen bonding capacity of the molecule.

Table 2: Subsequent Functionalization of 5-(2-Bromo-5-hydroxyphenyl)thiazol-2-amine

EntryReactantReagentBaseSolventProductYield (%)
15-(2-Bromo-5-hydroxyphenyl)thiazol-2-amineEthyl iodideK2CO3Acetone5-(2-Bromo-5-ethoxyphenyl)thiazol-2-amine92
25-(2-Bromo-5-hydroxyphenyl)thiazol-2-amineBenzyl bromideNaHTHF5-(2-Bromo-5-(benzyloxy)phenyl)thiazol-2-amine88
35-(2-Bromo-5-hydroxyphenyl)thiazol-2-amineAcetyl chloridePyridineDCM4-Bromo-3-(2-aminothiazol-5-yl)phenyl acetate95

Note: The data in this table is hypothetical and based on typical yields for similar reactions.

Regioselective Functionalization of the Thiazole Ring System (Positions 4 and 5)

Direct functionalization of the thiazole ring offers another strategic approach to modify the core structure of this compound. The electronic nature of the thiazole ring and the directing effects of its substituents play a crucial role in determining the regioselectivity of these reactions.

Directed Aromatic Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.caharvard.eduunblog.fr In the context of this compound, the 2-amino group and the nitrogen atom of the thiazole ring can act as directing metalation groups (DMGs). Lithiation of 2-aminothiazole derivatives often occurs at the C5 position. However, since the C5 position is already substituted in the target molecule, metalation is likely to be directed to the C4 position.

Treatment of the N-protected 2-aminothiazole derivative with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), would be expected to generate a lithiated species at the C4 position. This organolithium intermediate can then be quenched with a variety of electrophiles, such as alkyl halides, aldehydes, or carbon dioxide, to introduce new substituents at this position. The choice of the N-protecting group on the 2-amino function can be critical for the success of this transformation.

Table 3: Hypothetical Directed Functionalization at the C4 Position

EntryElectrophileProduct
1Iodomethane5-(2-Bromo-5-methoxyphenyl)-4-methylthiazol-2-amine
2Benzaldehyde(5-(2-Bromo-5-methoxyphenyl)-2-aminothiazol-4-yl)(phenyl)methanol
3Carbon dioxide5-(2-Bromo-5-methoxyphenyl)-2-aminothiazole-4-carboxylic acid

Note: The products in this table are hypothetical, representing potential outcomes of a successful directed functionalization at the C4 position.

Cycloaddition Reactions on the Thiazole Core

The thiazole ring, being an electron-rich heterocycle, can participate in cycloaddition reactions, although its aromaticity can render it less reactive than simple alkenes. However, derivatives of 2-aminothiazoles have been shown to undergo [4+2] cycloaddition reactions where a vinyl group at the C4 position acts as part of the diene system. nih.govum.esacs.orgacs.org

For this compound itself, direct participation as a diene is not feasible. However, it is conceivable that the thiazole ring could act as a dienophile in inverse-electron-demand Diels-Alder reactions with highly reactive dienes. researchgate.net A more plausible strategy would involve the introduction of a diene moiety at either the C4 position of the thiazole or on the phenyl ring, which could then participate in intramolecular or intermolecular cycloaddition reactions to construct more complex polycyclic systems. The 2-amino group is known to activate the thiazole ring, which could influence its reactivity in such transformations. nih.govmdpi.com

Table 4: Potential Cycloaddition Reactions of Functionalized Derivatives

DerivativeReaction TypeDienophile/DienePotential Product Class
4-Vinyl-5-(2-bromo-5-methoxyphenyl)thiazol-2-amine[4+2] CycloadditionN-PhenylmaleimideTetrahydrobenzothiazole derivatives
This compoundInverse-demand [4+2]Electron-rich dienePyridine-fused thiazoles

Note: This table presents potential cycloaddition strategies for derivatives of the title compound.

Advanced Structural Elucidation and Analytical Methodologies for 5 2 Bromo 5 Methoxyphenyl Thiazol 2 Amine

Spectroscopic Techniques for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic compound in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly sensitive to their local electronic environment. The resulting spectrum provides information on the number of unique nuclei, their connectivity, and the spatial relationships between them.

For 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine, ¹H and ¹³C NMR spectra would be essential for confirming the substitution patterns on both the phenyl and thiazole (B1198619) rings.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The protons on the phenyl ring would present a characteristic splitting pattern based on their coupling with each other. The single proton on the thiazole ring would likely appear as a singlet in the aromatic region. The amine (-NH₂) protons might appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 4.1: Predicted ¹H NMR Spectral Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl-H (position 6)~7.5Doublet (d)1H
Phenyl-H (position 4)~6.8Doublet of doublets (dd)1H
Phenyl-H (position 3)~7.1Doublet (d)1H
Thiazole-H (position 4)~7.3Singlet (s)1H
Amine (-NH₂)5.0 - 6.0 (variable)Broad Singlet (br s)2H
Methoxy (-OCH₃)~3.9Singlet (s)3H

Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom. The chemical shifts would confirm the presence of the thiazole and phenyl rings, the methoxy group, and the carbon atoms bonded to bromine and nitrogen. The carbon of the methoxy group is expected around δ 56 ppm, while the aromatic and thiazole carbons would appear between δ 100 and 170 ppm.

Table 4.2: Predicted ¹³C NMR Spectral Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiazole C2 (-NH₂)~168
Phenyl C5 (-OCH₃)~159
Thiazole C5 (-Aryl)~138
Phenyl C1 (-Thiazole)~134
Phenyl C6~132
Phenyl C3~118
Phenyl C4~115
Phenyl C2 (-Br)~112
Thiazole C4~108
Methoxy (-OCH₃)~56

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, allowing for their identification.

For this compound, IR spectroscopy would be particularly useful for identifying the N-H bonds of the amine group and the C-O bond of the methoxy ether.

Expected IR Absorption Bands:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct absorption bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations for the thiazole and phenyl rings are expected in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group would be prominent around 1250 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration would be found in the fingerprint region, typically between 500-600 cm⁻¹.

Table 4.3: Predicted Key IR Absorption Frequencies
Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500
Aromatic RingC-H Stretch3010 - 3100
Methoxy GroupC-H Stretch2850 - 2960
Thiazole/Phenyl RingsC=N / C=C Stretch1450 - 1650
Methoxy GroupC-O Stretch1230 - 1270
Aryl HalideC-Br Stretch500 - 600

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high precision, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure.

For this compound (C₁₀H₉BrN₂OS), the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of similar intensity separated by 2 m/z units.

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): The molecular ion peak would appear as a doublet. The calculated monoisotopic mass is approximately 283.97 g/mol for the ⁷⁹Br isotope and 285.97 g/mol for the ⁸¹Br isotope.

Key Fragmentation Pathways: Fragmentation would likely occur through several pathways. Alpha-cleavage next to the amine group is a common pathway for amines. libretexts.org Cleavage of the bond between the phenyl and thiazole rings could also occur. Loss of the methoxy group as a methyl radical (•CH₃) or loss of a bromo radical (•Br) are also plausible fragmentation events.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.

While no published crystal structure for this compound is currently available, obtaining one would provide invaluable information. A related structure, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, has been analyzed, revealing a dihedral angle of 51.39° between its two aromatic rings. nih.gov A similar non-planar conformation might be expected for the title compound due to steric hindrance between the rings. The crystal structure would also reveal details about hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings, which govern the solid-state packing of the molecules.

Chromatographic and High-Resolution Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. Techniques like Thin-Layer Chromatography (TLC), column chromatography, and High-Performance Liquid Chromatography (HPLC) separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for determining an appropriate solvent system for purification by column chromatography. The compound's polarity, influenced by the amine and methoxy groups, would dictate its retention factor (Rf) in various solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate).

Column Chromatography: For purification, column chromatography using silica (B1680970) gel as the stationary phase would be the standard method to isolate the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound with high accuracy. A reversed-phase C18 column with a mobile phase, such as a gradient of acetonitrile (B52724) and water, would likely be employed. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks. Purity levels exceeding 99% are often achievable and verifiable with this method.

Computational and Theoretical Investigations of 5 2 Bromo 5 Methoxyphenyl Thiazol 2 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. nih.gov

The electronic structure of 5-(2-bromo-5-methoxyphenyl)thiazol-2-amine can be thoroughly investigated using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). nih.gov This analysis provides information on the distribution of electrons within the molecule and the energies of the molecular orbitals.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller energy gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (eV)Description
HOMO Energy-6.25Energy of the highest occupied molecular orbital, indicating electron-donating character.
LUMO Energy-1.89Energy of the lowest unoccupied molecular orbital, indicating electron-accepting character.
HOMO-LUMO Gap4.36Energy difference between HOMO and LUMO, related to chemical reactivity and stability.
Ionization Potential6.25The minimum energy required to remove an electron from the molecule.
Electron Affinity1.89The energy released when an electron is added to the molecule.

Note: The values presented in this table are hypothetical and representative of what would be expected from DFT calculations.

Molecular orbital theory also allows for the visualization of the spatial distribution of HOMO and LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring and the amino group, while the LUMO may be distributed across the phenyl ring system.

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. nih.gov Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental Infrared (IR) and Raman spectra. dntb.gov.ua Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the UV-Visible absorption spectrum. tandfonline.com

Conformational preferences are determined by calculating the relative energies of different spatial arrangements (conformers) of the molecule. The dihedral angle between the phenyl and thiazole rings is a key conformational parameter for this compound. By rotating this bond and calculating the energy at each step, a potential energy surface can be generated to identify the most stable, low-energy conformation.

Computational methods can be used to explore the potential reaction pathways of this compound. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This information is invaluable for understanding the kinetics and thermodynamics of chemical reactions involving this molecule. For instance, the reactivity of the amino group or the potential for nucleophilic substitution at the brominated carbon can be theoretically assessed.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a means to study the dynamic behavior of molecules and their interactions with other molecules.

Building upon the quantum chemical calculations, molecular mechanics force fields can be used to perform a more extensive conformational analysis. This approach allows for the exploration of a larger conformational space to identify all low-energy conformers and to understand the flexibility of the molecule. The resulting energy landscape provides a comprehensive picture of the molecule's conformational possibilities and the energy barriers between them.

Given the prevalence of thiazole derivatives in medicinal chemistry, molecular docking is a valuable tool to investigate the potential of this compound as a ligand for biological targets such as enzymes or receptors. ekb.egmdpi.com In this process, the three-dimensional structure of the ligand is computationally placed into the binding site of a protein. The binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are then evaluated. frontiersin.org This modeling can predict the preferred binding mode and provide a rationale for the molecule's potential biological activity. nih.gov

Table 2: Hypothetical Docking Results of this compound with a Kinase Target

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5A measure of the strength of the interaction between the ligand and the protein.
Hydrogen Bonds2Number of hydrogen bonds formed between the ligand and the protein.
Interacting ResiduesLys72, Asp184Key amino acid residues in the binding site involved in interactions.
Inhibition Constant (Ki) (nM)50A theoretical measure of the ligand's potency as an inhibitor.

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the type of data obtained from molecular docking studies.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at establishing a mathematical correlation between the structural features of a molecule and its physicochemical properties. For the compound this compound, while specific QSPR models are not extensively documented in public literature, the principles of this methodology can be applied to predict its intrinsic chemical properties based on its molecular structure. Such studies are crucial in the fields of medicinal chemistry and material science for the rational design of novel compounds with desired characteristics.

The development of predictive QSPR models for this compound would involve the calculation of a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic distribution. Subsequently, statistical methods are employed to create a regression model that links these descriptors to a specific property of interest, such as solubility, melting point, or chromatographic retention time.

In studies of related 2-aminothiazole (B372263) derivatives, various molecular descriptors have been shown to be significant in predicting chemical properties. nih.govtandfonline.comsemanticscholar.org These often include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., Wiener index), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). A hypothetical QSPR model for predicting a property like aqueous solubility might be developed by identifying the most relevant descriptors through a process of variable selection and then fitting them to a linear or non-linear equation.

To illustrate, a simplified, hypothetical QSPR model for predicting a physicochemical property of a series of related phenylthiazole compounds could be represented by the following equation:

Property = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

Where 'c' represents the coefficients determined from the statistical analysis.

Illustrative Data for QSPR Model Development:

CompoundExperimental Property (e.g., logS)Calculated Descriptor 1 (e.g., Molecular Volume)Calculated Descriptor 2 (e.g., logP)
This compound -3.5250 ų3.8
Analog 1-3.2230 ų3.2
Analog 2-4.1270 ų4.5

This table is for illustrative purposes only and does not represent actual experimental data.

Key descriptors that are often correlated with chemical reactivity include:

HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy suggests a greater ability to donate electrons, indicating a higher susceptibility to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: A lower LUMO energy implies a greater ability to accept electrons, suggesting a higher susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.

Electron Density Distribution: Mapping the electron density on the molecular surface can reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of reaction.

For this compound, the presence of the bromine atom, the methoxy (B1213986) group, and the aminothiazole ring system creates a complex electronic environment. QSPR studies on similar compounds have demonstrated that descriptors such as dipole moment, polarizability, and various autocorrelation descriptors can significantly influence their reactivity and biological activity. tandfonline.comsemanticscholar.org

Illustrative Correlation of Molecular Descriptors with a Reactivity Parameter:

Molecular DescriptorCalculated Value (Arbitrary Units)Correlation with Reactivity
HOMO Energy-6.2 eVPositive
LUMO Energy-1.5 eVNegative
HOMO-LUMO Gap4.7 eVNegative
Dipole Moment3.1 DPositive
Polarizability35.5 ųPositive

This table is for illustrative purposes only and does not represent actual experimental data.

Emerging Research Frontiers and Future Directions in 5 2 Bromo 5 Methoxyphenyl Thiazol 2 Amine Chemistry

Design and Synthesis of Complex Architectures Incorporating the 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine Core

The structural features of this compound offer multiple reaction sites for the construction of more complex molecular architectures. The primary amino group, the bromine atom on the phenyl ring, and the thiazole (B1198619) ring itself are all amenable to chemical modification, allowing for the synthesis of a diverse library of derivatives.

Future research is likely to focus on leveraging these reactive sites. The 2-amino group is a potent nucleophile and can be readily acylated, alkylated, or used in condensation reactions to form larger, more complex structures such as amides, ureas, and Schiff bases. mdpi.com For instance, reaction with chloroacetyl chloride can furnish a key intermediate for further elaboration. frontiersin.org The bromine atom is a particularly valuable handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents at the 2-position of the phenyl ring, dramatically increasing molecular complexity.

Multicomponent reactions (MCRs) represent another powerful strategy for efficiently building complex molecules from simple starting materials in a single step. semanticscholar.org The amino group of the this compound core could participate as a key component in MCRs, such as the Biginelli or Ugi reactions, to generate novel heterocyclic systems. semanticscholar.org The synthesis of various thiazole derivatives often starts from α-haloketones and thioamides (Hantzsch synthesis), a method that remains highly relevant for creating substituted thiazole cores. ijarsct.co.in

Table 1: Potential Synthetic Strategies for Derivatization

Reaction Site Reaction Type Potential Reagents Resulting Structure
2-Amino Group Acylation Acid chlorides, Anhydrides N-acylated thiazole derivatives
2-Amino Group Condensation Aldehydes, Ketones Schiff bases (Imines)
Bromo Group Suzuki Coupling Arylboronic acids Aryl-substituted phenylthiazole
Bromo Group Buchwald-Hartwig Amines Amino-substituted phenylthiazole

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

Advances in catalysis are paramount to unlocking the full synthetic potential of this compound. The development of more efficient and selective catalytic systems for both the synthesis of the core structure and its subsequent transformations is a key research frontier.

Palladium-catalyzed cross-coupling reactions are central to the functionalization of the bromo-substituted phenyl ring. nih.gov Research into novel ligand systems that can enhance the efficiency of these reactions, particularly for challenging substrates, is ongoing. For example, the use of bulky biarylphosphine ligands like tBuBrettPhos has been shown to facilitate the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions, a technology that could be directly applicable to this compound. nih.govmit.edu Similarly, palladium-catalyzed dehydrogenative Heck reactions offer an atom-economical way to form C-C bonds on the thiazole ring itself, although selectivity can be a challenge. mdpi.com

Furthermore, catalytic methods can be employed to streamline the synthesis of the thiazole core itself. While the Hantzsch synthesis is traditional, modern variations utilize microwave assistance or novel catalysts to improve yields and reduce reaction times. Catalyst-free methods for synthesizing substituted benzothiazoles from aromatic amines and elemental sulfur are also being developed, pointing towards more environmentally friendly synthetic routes. nih.gov

Table 2: Exemplary Palladium Catalytic Systems for C-N Coupling on Bromo-Heterocycles

Catalyst/Precatalyst Ligand Base Solvent Application Example
Pd(OAc)₂ Xantphos Cs₂CO₃ Dioxane Amination of bromo-thiadiazoles researchgate.net
Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene Amination of bromo-thiadiazoles researchgate.net

Advanced Theoretical Chemistry Contributions to Fundamental Understanding of Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the intrinsic properties of this compound and predicting its reactivity. Density Functional Theory (DFT) calculations can be employed to elucidate its electronic structure, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. nih.govtandfonline.com

These theoretical studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts. researchgate.net For the thiazole ring, molecular orbital calculations have predicted that the order of electrophilic reactivity is generally 5 > 2 > 4, while for nucleophilic reactivity, it is 2 > 5 > 4. ijper.org The presence of the amino group at the 2-position and the phenyl group at the 5-position will significantly modulate this reactivity. Analysis of the HOMO-LUMO energy gap can provide insights into the molecule's electronic properties and potential for charge transfer, which is relevant for applications in materials science. tandfonline.com

Furthermore, computational modeling can be used to study reaction mechanisms, such as the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions, helping to optimize reaction conditions and catalyst design. researchgate.net Natural Bond Orbital (NBO) analysis can reveal details about hybridization and hyperconjugative interactions, contributing to a deeper understanding of molecular stability. nih.gov

Table 3: Key Parameters from Theoretical Studies of Related Thiazole Structures

Parameter Method Significance
HOMO/LUMO Energies DFT/TD-DFT Determines electronic transition properties and charge transfer capabilities tandfonline.com
Molecular Electrostatic Potential (MEP) DFT Maps electron density to predict sites for electrophilic/nucleophilic attack nih.gov
Fukui Functions DFT Quantifies the reactivity of different atomic sites in the molecule nih.govresearchgate.net

Exploration of this compound in Materials Science and Chemical Probe Development (Non-Biological Applications)

While much of the research on thiazole derivatives is biologically focused, the unique electronic and structural characteristics of this compound suggest its potential utility in non-biological applications, such as materials science and the development of chemical probes.

The conjugated π-system extending across the thiazole and phenyl rings could impart interesting photophysical properties, such as fluorescence. Modification of the substituents on the phenyl ring (via the bromo handle) could be used to tune the emission wavelength, leading to the development of novel fluorophores for sensing applications or as components in organic light-emitting diodes (OLEDs).

The thiazole ring, with its nitrogen and sulfur atoms, can act as a ligand to coordinate with metal ions. This property could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or separation. The bromo-substituent provides a site for anchoring the molecule to surfaces or incorporating it into larger polymer structures through post-polymerization modification.

Table 4: Potential Non-Biological Applications and Enabling Structural Features

Potential Application Relevant Structural Feature(s) Rationale
Organic Electronics (e.g., OLEDs) Extended π-conjugation system Potential for tunable photophysical properties (absorption/emission).
Chemical Sensors/Probes Thiazole ring, Amino group, Conjugated system The core can act as a fluorophore; the amino group can be functionalized for specific binding.
Metal-Organic Frameworks (MOFs) Thiazole N and S atoms Can act as coordination sites for metal ions to build porous materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Bromo-5-methoxyphenyl)thiazol-2-amine, and what critical reaction conditions optimize yield?

  • Methodological Answer : A widely used approach involves the condensation of 2-bromo-5-methoxyacetophenone with thiourea in ethanol under reflux. This method leverages nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the brominated ketone, followed by cyclization to form the thiazole ring. Key optimizations include maintaining anhydrous conditions, controlling reaction temperature (70–80°C), and using stoichiometric excess of thiourea to drive the reaction to completion. Post-reaction purification via column chromatography (e.g., EtOAc/hexanes) ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound, and what key features should be analyzed?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic protons (δ 6.8–7.5 ppm for bromophenyl and thiazole protons) and methoxy singlet (δ ~3.8 ppm). Coupling patterns confirm substitution positions.
  • 13C NMR : Identify thiazole carbons (C2 amine at ~165 ppm), bromophenyl carbons, and methoxy carbon (~55 ppm).
  • IR : Look for N-H stretches (~3300 cm⁻¹, amine) and C-S/C-N vibrations (600–800 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br). Example: Similar compounds show molecular ions at m/z ~299 (C₁₀H₈BrN₂OS⁺) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for bromine-containing systems. Key steps:

Geometry Optimization : Use a 6-31G(d,p) basis set for C, H, N, O, S and LANL2DZ for Br.

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess reactivity. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution.

MEP Surfaces : Visualize nucleophilic/electrophilic regions; the methoxy group directs electrophiles to the para position of the phenyl ring .

Q. What challenges arise in the crystallographic analysis of brominated thiazol-2-amine derivatives, and how can they be addressed?

  • Methodological Answer : Challenges include heavy atom (Br) absorption effects and disorder in methoxy/phenyl groups. Mitigation strategies:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption correction (e.g., SADABS).
  • Refinement : Apply anisotropic displacement parameters for Br and constrained refinement for rotating methoxy groups.
  • Validation : Check R-factors (e.g., R₁ < 0.05) and residual electron density (< 1 eÅ⁻³). Example: A related compound (P1 space group, a = 7.487 Å) refined to wR₂ = 0.071 .

Q. How do structural modifications on the phenyl ring of thiazol-2-amine derivatives influence their biological activity?

  • Methodological Answer : Systematic SAR studies involve:

  • Substituent Variation : Replace Br with Cl, F, or electron-donating groups (e.g., -OCH₃) to alter lipophilicity and target binding.
  • Bioassay Design : Test derivatives against bacterial/fungal strains (e.g., MIC assays) or cancer cell lines (e.g., MTT assays). For example, 2-bromo-5-methoxy substitution enhances anticonvulsant activity in triazolo-thiazole derivatives .
  • Computational Docking : Map interactions with enzymes (e.g., CYP450) to rationalize activity trends.

Q. In the context of conflicting biological assay data for thiazol-2-amine derivatives, what methodological approaches validate result consistency?

  • Methodological Answer :

  • Replicate Assays : Conduct triplicate experiments under standardized conditions (pH, temperature).
  • Control Compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to benchmark activity.
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance (p < 0.05).
  • Orthogonal Assays : Confirm hits via fluorescence-based or enzymatic assays (e.g., β-galactosidase inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.